![molecular formula C14H9N3O4 B1408772 (2S)-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid CAS No. 1351398-00-9](/img/structure/B1408772.png)

(2S)-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid

Übersicht

Beschreibung

Phenylacetic acid is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It is a white solid with a strong honey-like odor .

Synthesis Analysis

Phenylacetic acid can be prepared by the hydrolysis of benzyl cyanide . It can also be synthesized from mandelic acid .Molecular Structure Analysis

The molecular formula of phenylacetic acid is C8H8O2 . It contains a phenyl functional group and a carboxylic acid functional group .Chemical Reactions Analysis

Phenylacetic acid undergoes ketonic decarboxylation to form ketones . It can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .Physical And Chemical Properties Analysis

Phenylacetic acid is a white solid with a honey-like odor . It has a density of 1.0809 g/cm3 . The melting point is 76 to 77 °C and the boiling point is 265.5 °C . It is soluble in water at a concentration of 15 g/L .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

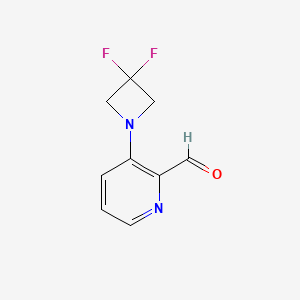

The compound (2S)-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid and its derivatives have been extensively explored in the field of organic synthesis. Studies focus on synthesizing new compounds through various chemical reactions, showcasing the versatility of this compound as a precursor in creating a range of chemically significant derivatives. For instance, Fathi and Mohammed (2021) described the synthesis of new N-Aryl sulfonyl hydrazone compounds by treating a similar pyrrolo[3,4-b]pyrazine derivative with chlorosulfuric acid and hydrazine hydrate, leading to the synthesis of substituted benzene sulfonohydrazones (Fathi & Mohammed, 2021).

Chemical Combinations and Curative Requisition

The derivatives of the mentioned compound have shown potential in medicinal chemistry, especially in synthesizing novel molecules with prospective therapeutic applications. Saraswat and Pandey (2017) engaged in producing chemical combinations that magnetized significant interest for their potential curative applications. Their work emphasizes the compound's role in synthesizing derivatives with potential pharmacological activities (Saraswat & Pandey, 2017).

Antimicrobial and Analgesic Activities

The synthesis of new chemical entities using this compound has led to the discovery of molecules with significant biological activities. Jayanna et al. (2013) synthesized (5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and tested them for antimicrobial and analgesic activities. Their research highlights the potential of derivatives in developing new antimicrobial and analgesic agents, demonstrating pronounced activities and exhibiting an interesting binding profile with high receptor affinity (Jayanna et al., 2013).

Chemiluminescent Properties

Moreover, derivatives of this compound have been investigated for their chemiluminescent properties. Algi et al. (2017) synthesized compounds containing pyrrole and pyridazine units, demonstrating that these compounds glow in the presence of hydrogen peroxide in a basic medium. The glow intensity can be significantly increased with Fe3+ ions, showcasing the compound's potential in developing chemiluminescent materials (Algi et al., 2017).

Corrosion Inhibition

In the context of industrial applications, derivatives of this compound have been explored as corrosion inhibitors. Lgaz et al. (2020) demonstrated the utility of pyrazoline derivatives for enhancing mild steel resistance in hydrochloric acid, highlighting the compounds' effectiveness in protecting against acid attack through physical and chemical adsorption on the metal surface. This study showcases the practical applications of these derivatives in industrial maintenance and protection (Lgaz et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

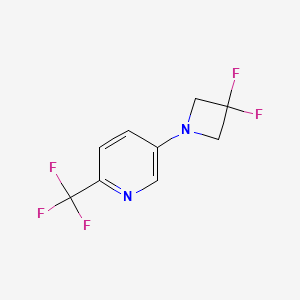

IUPAC Name |

(2S)-2-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O4/c18-12-9-10(16-7-6-15-9)13(19)17(12)11(14(20)21)8-4-2-1-3-5-8/h1-7,11H,(H,20,21)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUIHFKBCYOUMW-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C3=NC=CN=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)O)N2C(=O)C3=NC=CN=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.